molecular formula C13H16N2O3S B2367100 N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide CAS No. 1281281-35-3

N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide

Cat. No.: B2367100
CAS No.: 1281281-35-3
M. Wt: 280.34
InChI Key: GUYARICIRIMICO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a cyano group and a methanesulfonyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-methanesulfonylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with N-(1-cyano-1-methylpropyl)amine under controlled conditions to form the desired benzamide.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups onto the benzamide core.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the methanesulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-cyano-1-methylpropyl)benzamide
  • N-(1-cyano-1-methylpropyl)-3-phenylpropanamide

Uniqueness

N-(1-cyano-1-methylpropyl)-4-methanesulfonylbenzamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-13(2,9-14)15-12(16)10-5-7-11(8-6-10)19(3,17)18/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYARICIRIMICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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